molecular formula C7H8N2O2 B12894102 2-Imino-3-amino-4-acetyl-5-methylene-2,5-dihydrofuran CAS No. 92220-24-1

2-Imino-3-amino-4-acetyl-5-methylene-2,5-dihydrofuran

Cat. No.: B12894102
CAS No.: 92220-24-1
M. Wt: 152.15 g/mol
InChI Key: ZSCXNTFNLRWIHB-UHFFFAOYSA-N
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Description

1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone is a heterocyclic compound with a unique structure that includes both amino and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction can produce various amino-substituted compounds .

Scientific Research Applications

1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

92220-24-1

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1-(4-amino-5-imino-2-methylidenefuran-3-yl)ethanone

InChI

InChI=1S/C7H8N2O2/c1-3(10)5-4(2)11-7(9)6(5)8/h9H,2,8H2,1H3

InChI Key

ZSCXNTFNLRWIHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=N)OC1=C)N

Origin of Product

United States

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